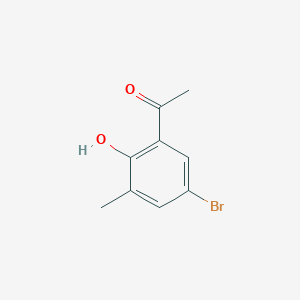
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is a chemical compound with the IUPAC name 2-{3,5-dimethoxy-4-[(1-methyl-2-propenyl)oxy]phenyl}ethanamine . It has a molecular weight of 251.33 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is a liquid at room temperature . It has a molecular weight of 251.33 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Properties and Identification
This compound, also known as 2-[4-(but-3-en-2-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine, has a CAS Number of 1458373-35-7 . It has a molecular weight of 251.33 and is typically stored at 4°C . It is a liquid at room temperature .
Synthesis
The compound can be synthesized through a one-pot process using xylene as a solvent . This process involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine in xylene with azeotropic removal of water at different temperatures .
Industrial Production
The synthetic procedure for this compound is suitable for industrial production . The overall yield of the process was improved to 63% , making it an efficient and practical method for large-scale production.
Pharmaceutical Applications
This compound can be used in the synthesis of pharmaceuticals . For example, it is used in the one-pot synthesis of papaverine hydrochloride , a medication used for the treatment of ischemia, as well as kidney, gallbladder, and gastrointestinal visceral fistulae caused by brain, heart, and peripheral vasospasms .
Research and Development
The compound is used in research and development, particularly in the field of organic chemistry . Its synthesis and the identification of its impurities have been the subject of scientific research .
Safety and Handling
The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .
Safety and Hazards
The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms, which represent corrosive and harmful substances, respectively .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine are currently unknown
Mode of Action
It is known that similar compounds can act as monoamine oxidase inhibitors .
Result of Action
Similar compounds have been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons .
Propiedades
IUPAC Name |
2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSJSNRIRZXDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)


![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)


